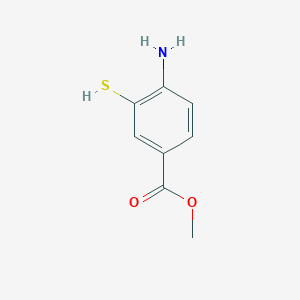

Methyl 4-amino-3-mercaptobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-11-8(10)5-2-3-6(9)7(12)4-5/h2-4,12H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOXONDFYYCPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505029 | |

| Record name | Methyl 4-amino-3-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7025-27-6 | |

| Record name | Methyl 4-amino-3-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 4-amino-3-mercaptobenzoate

Abstract

Methyl 4-amino-3-mercaptobenzoate is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its unique trifunctional structure—featuring an amine, a thiol (mercaptan), and a methyl ester—makes it a versatile scaffold for the synthesis of complex heterocyclic systems and other bioactive molecules. This guide provides a detailed, field-proven methodology for the synthesis of this compound, beginning from a commercially available starting material. Furthermore, it establishes a comprehensive protocol for the structural characterization and purity verification of the final product using modern analytical techniques, ensuring a self-validating workflow for researchers and drug development professionals.

Introduction and Strategic Importance

The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The aniline-like amine and the thiol group are excellent nucleophiles, positioned ortho to one another, making them ideal precursors for condensation reactions to form thiazole rings and other related heterocyclic structures. These motifs are prevalent in a wide array of pharmacologically active agents. The methyl ester provides a handle for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, expanding its utility in fragment-based drug discovery and lead optimization. This guide provides the foundational knowledge for reliably producing and validating this key synthetic intermediate.

A Proposed Synthetic Pathway

While various methods exist for the synthesis of substituted mercaptobenzoates, a robust and logical pathway to this compound begins with the readily available Methyl 4-aminobenzoate. The strategy involves the regioselective introduction of a sulfur-containing functional group at the 3-position, followed by its conversion to the target thiol.

The rationale for this pathway is grounded in fundamental principles of electrophilic aromatic substitution. The amino group at the 4-position is a powerful activating group and is ortho-, para- directing. Since the para position is blocked, electrophilic attack is strongly directed to the two ortho positions (3 and 5). This allows for the regioselective introduction of a thiocyanate (-SCN) group, which can subsequently be reduced to the desired mercapto (-SH) group. This two-step approach is often more reliable and higher-yielding than direct thionation methods. A similar strategy has been documented for the synthesis of the parent acid, 4-amino-3-mercaptobenzoic acid hydrochloride[1].

Visualizing the Synthetic Workflow

The following diagram outlines the proposed two-step synthesis from Methyl 4-aminobenzoate.

Sources

"Methyl 4-amino-3-mercaptobenzoate" CAS 7025-27-6 properties

An In-depth Technical Guide to Methyl 4-amino-3-mercaptobenzoate (CAS 7025-27-6)

Authored by: A Senior Application Scientist

Introduction

This compound is a highly versatile trifunctional aromatic compound, serving as a critical building block in advanced organic synthesis. Its unique architecture, featuring an amino group, a mercapto (thiol) group, and a methyl ester on a central benzene ring, provides multiple reactive centers for chemical modification.[1] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. The strategic ortho-positioning of the nucleophilic amino and mercapto groups makes this molecule an exceptionally valuable precursor for the construction of complex heterocyclic systems, particularly those containing nitrogen and sulfur.[1]

Core Physicochemical & Structural Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

Chemical Identity

| Identifier | Value |

| CAS Number | 7025-27-6[1][2][3] |

| IUPAC Name | methyl 4-amino-3-sulfanylbenzoate[1][2] |

| Molecular Formula | C₈H₉NO₂S[1][2][3] |

| Molecular Weight | 183.23 g/mol [1][3] |

| InChI Key | TZOXONDFYYCPHO-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC(=O)C1=CC(S)=C(N)C=C1[2] |

Physical Properties

| Property | Value | Source |

| Physical Form | White solid | [1] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 0-8 °C |

Chemical Structure

The structural arrangement of this compound is foundational to its reactivity.

Caption: Chemical structure of this compound.

Synthesis Pathway: Fischer Esterification

The primary route for synthesizing this compound is through the Fischer esterification of its carboxylic acid precursor, 4-amino-3-mercaptobenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its directness.

The mechanism involves the protonation of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from methanol.[1] To drive the reaction equilibrium towards the product, an excess of methanol is typically employed.[1]

Caption: Fischer esterification workflow for synthesis.

Experimental Protocol: Synthesis

This protocol outlines a generalized procedure for the laboratory-scale synthesis.

Materials:

-

4-amino-3-mercaptobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-mercaptobenzoic acid in a large excess of anhydrous methanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid dropwise with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.[1] This trifunctional nature allows for selective and sequential modifications, making it a powerful intermediate.

Reactivity of Functional Groups

-

Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic. It readily participates in acylation, alkylation, and condensation reactions with electrophiles like aldehydes and ketones to form Schiff bases.[1]

-

Mercapto Group (-SH): The thiol group is also strongly nucleophilic and is susceptible to oxidation. Its presence adjacent to the amino group is crucial for the synthesis of sulfur-containing heterocycles.[1]

-

Methyl Ester Group (-COOCH₃): This group can be hydrolyzed under acidic or basic (saponification) conditions to yield the corresponding carboxylic acid.[1] This unmasks another reactive site for further derivatization, such as amide bond formation.

Application in Heterocyclic Synthesis

The ortho-disposition of the amino and mercapto groups makes this compound an ideal precursor for synthesizing fused heterocyclic systems like benzothiazoles, which are prevalent scaffolds in medicinal chemistry. The condensation reaction with various carbonyl compounds is a key transformation.[1]

Caption: Key derivatization pathways for the title compound.

Applications in Drug Discovery and Development

While specific, direct applications in marketed drugs are not extensively documented in readily available literature, the structural motif of this compound is of significant interest. Its role as a "building block" is crucial for creating libraries of novel compounds for screening. The ability to readily form benzothiazole cores is particularly noteworthy, as this scaffold is found in numerous compounds with a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[4]

The related compound, 4-amino-3-mercaptobenzoic acid, is noted for its biological potential and use as a precursor in synthesizing other complex molecules.[5] The strategic placement of reactive groups in the methyl ester derivative allows for its incorporation into larger, more complex molecules designed to interact with specific biological targets.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H313: May be harmful in contact with skin |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| STOT - Single Exposure | H335: May cause respiratory irritation |

Source: GHS classification information from supplier data.

Recommended Safety Protocols

| Category | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[6][7] |

| Ventilation | Use only outdoors or in a well-ventilated area.[6] Ensure adequate ventilation.[6][7] |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6] Wash hands and any exposed skin thoroughly after handling.[6] Do not get in eyes, on skin, or on clothing.[6] |

| Storage | Keep containers tightly closed in a cool, dry, and well-ventilated place.[6][7] Store locked up.[6] Incompatible with strong oxidizing agents, strong bases, and strong acids.[6] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing.[6] |

Conclusion

This compound is a cornerstone intermediate for synthetic chemists. Its trifunctional nature provides a robust platform for generating molecular diversity, particularly in the synthesis of nitrogen- and sulfur-containing heterocycles. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in research, discovery, and development applications.

References

- Methyl 4-amino-3-mercaptobenzo

- 4-Amino-3-mercapto-benzoic acid methyl ester | 7025-27-6 - Sigma-Aldrich. (URL: )

-

Methyl 4-Mercaptobenzoate | CAS#:6302-65-4 | Chemsrc. (URL: [Link])

-

Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride. Reagents and conditions. (URL: [Link])

-

Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem. (URL: [Link])

-

4-Amino-3-mercaptobenzoic acid | C7H7NO2S | CID 598058 - PubChem. (URL: [Link])

-

Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Amino-3-mercapto-benzoic acid methyl ester 95% | CAS: 7025-27-6 | AChemBlock [achemblock.com]

- 3. clearsynth.com [clearsynth.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 14543-45-4: 4-Amino-3-mercaptobenzoic acid [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Technical Guide: Methyl 4-amino-3-mercaptobenzoate as a Cornerstone Building Block for Heterocyclic Synthesis

Abstract

Methyl 4-amino-3-mercaptobenzoate is a uniquely functionalized aromatic compound that serves as a powerful and versatile precursor in the synthesis of advanced heterocyclic systems. Its defining feature—an ortho-disposed amine and thiol—provides a reactive scaffold for constructing fused ring systems, most notably the benzothiazole core. This bicyclic heterocycle is a privileged structure in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and valuable physicochemical properties.[1][2][3] This guide provides an in-depth exploration of this compound, covering its properties, core synthetic transformations, detailed experimental protocols, and the significance of its derivatives in modern research and development.

Core Characteristics and Physicochemical Profile

This compound is a stable, crystalline solid. The strategic placement of the amino (-NH2), mercapto (-SH), and methyl ester (-COOCH3) groups on the benzene ring dictates its reactivity. The nucleophilic amine and thiol groups are poised for cyclization reactions, while the electron-withdrawing ester group modulates the reactivity of the aromatic ring.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 7025-27-6 | [4] |

| Molecular Formula | C8H9NO2S | [4] |

| Molecular Weight | 183.23 g/mol | [4] |

| Appearance | White to yellow powder/crystal | [5] |

| Purity | Typically >95% | [4] |

| SMILES | COC(=O)C1=CC(S)=C(N)C=C1 | [4] |

The Benzothiazole Gateway: Key Synthetic Transformations

The primary utility of this compound lies in its role as a precursor to 2,6-disubstituted benzothiazoles. The general mechanism involves a condensation reaction between the amino group and an electrophilic partner (like an aldehyde or carboxylic acid), followed by an intramolecular cyclization involving the thiol group to form the thiazole ring.

Synthesis of 2-Aryl-Benzothiazoles via Aldehyde Condensation

The reaction with aromatic aldehydes is a robust and high-yielding method for accessing 2-aryl-benzothiazole derivatives.[6][7] This transformation is foundational, as the resulting scaffold is prevalent in a multitude of biologically active molecules.[1][8] The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.

Causality Behind the Method:

-

Solvent: Ethanol or acetic acid are commonly used as they effectively dissolve the reactants and facilitate the reaction.

-

Catalyst/Oxidant: The reaction can be catalyzed by acids or promoted by an oxidizing agent (e.g., air, Na2S2O4, elemental sulfur) to aid the final aromatization step, which provides the stable benzothiazole product.[6][9]

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid (10-15 mL per gram of starting material).

-

Aldehyde Addition: Add the desired aromatic aldehyde (1.0-1.1 eq.) to the solution.

-

Reaction Condition: The reaction mixture can be stirred at room temperature or heated to reflux (typically 60-80 °C) for a period ranging from 2 to 12 hours, depending on the reactivity of the aldehyde.[6] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the volume can be reduced under vacuum, or the mixture can be poured into ice-water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold solvent (e.g., ethanol or water) to remove residual impurities, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Caption: Workflow for 2-Aryl-Benzothiazole Synthesis.

Synthesis of 2-Substituted-Benzothiazoles from Carboxylic Acids

Reacting this compound with carboxylic acids provides another essential route to 2-substituted benzothiazoles. This method often requires harsher conditions or the use of a coupling agent or catalyst to facilitate the initial amide bond formation before cyclization. Microwave irradiation has been shown to accelerate this transformation significantly.[10]

Causality Behind the Method:

-

Catalyst: Polyphosphoric acid (PPA) or other catalysts like P4S10 are often used as they act as both a dehydrating agent and a cyclization promoter.[10]

-

Activation: Alternatively, the carboxylic acid can be activated first (e.g., converted to an acid chloride) for a milder reaction with the aminothiophenol.

-

Reactant Mixing: In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a catalyst such as P4S10 or a dehydrating agent.[10] For solvent-free conditions, the reagents are mixed thoroughly.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-160 °C) for a short duration (e.g., 3-10 minutes).[10]

-

Workup: After cooling, treat the reaction mixture with a basic solution (e.g., 10% sodium bicarbonate) to neutralize the acidic catalyst and precipitate the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by column chromatography or recrystallization.

Caption: Workflow for Carboxylic Acid Condensation.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in the biological activities of the benzothiazole derivatives it produces. The benzothiazole scaffold is considered a "privileged" structure because its planar, bicyclic nature allows it to interact with a wide range of biological targets, including enzymes and receptors.[2][3]

-

Anticancer Agents: Many 2-aryl-benzothiazoles exhibit potent and selective antitumor activity. For instance, the 2-(4-aminophenyl)benzothiazole core has been extensively studied for its efficacy against breast cancer cell lines.[2]

-

Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a common feature in compounds designed to combat bacterial and fungal infections.[1][8] Modifications at the 2-position and on the benzene ring allow for the tuning of antimicrobial specificity and potency.

-

Anti-inflammatory and Analgesic Properties: Certain benzothiazole derivatives have shown significant anti-inflammatory and pain-reducing effects, often linked to their ability to inhibit enzymes like cyclooxygenase (COX).[1][8]

-

Neuroprotective and Anticonvulsant Roles: The structural versatility of benzothiazoles has led to their investigation in treating neurological disorders, with some derivatives showing promise as anticonvulsant and neuroprotective agents.[11][12]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound and its precursors is essential.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| (Data synthesized from safety information for structurally related aminothiophenols and mercaptobenzoic acids). |

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting material for accessing a class of high-value heterocyclic compounds. Its straightforward and efficient conversion into a diverse library of 2,6-disubstituted benzothiazoles makes it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. The protocols and insights provided in this guide underscore its versatility and solidify its position as a cornerstone building block for developing next-generation therapeutics and functional materials.

References

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]

- 4. 4-Amino-3-mercapto-benzoic acid methyl ester 95% | CAS: 7025-27-6 | AChemBlock [achemblock.com]

- 5. Methyl 4-Amino-3-methylbenzoate | 18595-14-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jchemrev.com [jchemrev.com]

- 9. S8 -Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. Cyclisation of 2-aminothiophenol: Significance and symbolism [wisdomlib.org]

- 17. Benzothiazole synthesis [organic-chemistry.org]

- 18. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 4-Amino-3-mercaptobenzoic acid | C7H7NO2S | CID 598058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 24. stacks.cdc.gov [stacks.cdc.gov]

- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 26. 4-Amino-3-methylbenzoic acid [webbook.nist.gov]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Khan Academy [khanacademy.org]

- 29. US6498265B2 - 3-amino-2-mercaptobenzoic acid derivatives and processes for their preparation - Google Patents [patents.google.com]

- 30. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. alliantacademy.com [alliantacademy.com]

"Methyl 4-amino-3-mercaptobenzoate" solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of Methyl 4-amino-3-mercaptobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 7025-27-6) is a substituted aromatic compound featuring an amino group, a mercapto (thiol) group, and a methyl ester.[1] Its unique trifunctional nature makes it a valuable building block in medicinal chemistry and materials science. For professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. Solubility directly impacts bioavailability and formulation strategies, while stability dictates shelf-life, storage conditions, and potential degradation pathways that could affect efficacy and safety.[2][3]

This guide provides a comprehensive analysis of the solubility and stability of this compound, grounded in its chemical structure. It offers field-proven experimental protocols and explains the scientific rationale behind key procedural steps, empowering researchers to handle this compound with confidence and precision.

Chemical and Physical Properties

A foundational understanding begins with the compound's basic properties. These values are critical for experimental design, from calculating molar concentrations to predicting physical behavior.

| Property | Value | Source(s) |

| CAS Number | 7025-27-6 | [1][4] |

| Molecular Formula | C₈H₉NO₂S | [1] |

| Molecular Weight | 183.23 g/mol | [4] |

| IUPAC Name | methyl 4-amino-3-sulfanylbenzoate | |

| Appearance | White solid | |

| Purity | Typically ≥95% | [1] |

Solubility Profile: A Multifaceted Analysis

The solubility of this compound is governed by the interplay of its functional groups, which impart both polar and nonpolar characteristics.[5]

-

Aromatic Ring: The core benzene ring is hydrophobic, favoring solubility in nonpolar organic solvents.

-

Methyl Ester Group (-COOCH₃): This group adds some polarity but is generally less effective at promoting aqueous solubility than a carboxylic acid. It can act as a hydrogen bond acceptor.

-

Amino Group (-NH₂): A polar group that can act as a hydrogen bond donor and acceptor. Under acidic conditions (pH < ~4), it can be protonated to form an ammonium salt (-NH₃⁺), which significantly enhances aqueous solubility.[5]

-

Mercapto Group (-SH): A weakly polar group that can participate in hydrogen bonding. Its contribution to solubility is modest.

This amphiphilic nature suggests limited solubility in purely nonpolar or highly polar solvents, with optimal solubility likely in moderately polar organic solvents.[5]

Predicted and Observed Solubility

While specific quantitative public data is limited, a qualitative assessment based on chemical principles and data from analogous compounds provides a strong predictive framework. The following table should be populated with experimentally determined values.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Low to Slight | The hydrophobic benzene ring counteracts the polar -NH₂ and -COOCH₃ groups.[5] |

| Aqueous (Acidic) | 0.1 M HCl | Moderate | Protonation of the amino group to -NH₃⁺ increases polarity and aqueous solubility. |

| Aqueous (Basic) | 0.1 M NaOH | Low (with degradation) | Basic conditions may promote hydrolysis of the ester group, changing the molecule's identity. |

| Polar Aprotic | DMSO, DMF | High | These solvents are excellent at disrupting intermolecular forces and solvating a wide range of compounds. |

| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols possess both polar (-OH) and nonpolar (alkyl) character, effectively solvating the molecule.[5] |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can solvate the aromatic ring and has some capacity to interact with the polar groups. |

| Nonpolar | Hexanes, Toluene | Low | The polar functional groups limit solubility in highly nonpolar solvents. |

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines a robust method for quantifying the thermodynamic solubility of this compound, ensuring equilibrium is reached between the solid and liquid phases.[6]

Objective: To determine the equilibrium solubility (mg/mL or µg/mL) of the compound in a selected solvent.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, Methanol, DMSO)

-

Vortex mixer

-

Thermostatic shaker/incubator (set to 25°C)

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Calibrated analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a glass vial. The goal is to have undissolved solid remaining at the end of the experiment.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to 25°C for 24 hours. This extended incubation is crucial to ensure the system reaches thermodynamic equilibrium.[6]

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid material is disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particulates. This step is critical to prevent artificially high concentration readings.

-

Quantification:

-

Prepare a series of calibration standards of the compound in the same solvent.

-

Analyze the filtered supernatant and the calibration standards by a validated HPLC method.

-

Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

-

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Ensuring Compound Integrity

The stability of a pharmaceutical compound is its capacity to maintain its chemical, physical, and microbiological properties throughout its shelf life.[3] For this compound, the primary concerns are oxidation of the thiol group and hydrolysis of the ester.

Factors Affecting Stability

-

Oxidation: The mercapto (-SH) group is highly susceptible to oxidation, especially in solution. It can readily dimerize to form a disulfide (-S-S-) linkage. This process is accelerated by oxygen, light, and the presence of trace metal ions.

-

pH: The compound's stability is pH-dependent.

-

Acidic Conditions: While enhancing solubility, strong acidic conditions can promote the hydrolysis of the methyl ester to the corresponding carboxylic acid (4-Amino-3-mercaptobenzoic acid).

-

Basic Conditions: Strong basic conditions will accelerate ester hydrolysis even more rapidly. The phenoxide anion that could form might also increase susceptibility to oxidation.

-

-

Temperature: Elevated temperatures accelerate the rates of all degradation reactions, including oxidation and hydrolysis.[7] For this reason, storage at reduced or controlled room temperature is advisable.

-

Light (Photostability): Aromatic compounds, particularly those with amino and thiol groups, can be sensitive to UV and visible light, which can catalyze oxidative degradation.[3] Photostability testing is therefore essential.

Potential Degradation Pathways

Understanding potential degradation products is crucial for developing stability-indicating analytical methods and for safety assessment.[3]

Caption: Potential Degradation Pathways for the Compound.

Recommended Handling and Storage

Based on the stability profile, the following practices are recommended:

-

Storage: Keep the solid compound in a tightly sealed container in a cool, dry, and dark place.[8] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is ideal to minimize oxidation.

-

Handling Solutions: Prepare solutions fresh whenever possible. If solutions must be stored, they should be kept at low temperatures, protected from light, and potentially sparged with an inert gas to remove dissolved oxygen.

Experimental Protocol: Accelerated Stability Study

This protocol describes an accelerated stability study to quickly predict long-term stability by subjecting the compound to elevated stress conditions.[9][10]

Objective: To evaluate the stability of the compound under accelerated conditions (elevated temperature/humidity) and identify primary degradation products.

Materials:

-

This compound (solid or in a specific formulation)

-

Stability chambers (e.g., 40°C / 75% Relative Humidity)[9]

-

Appropriate sample containers (e.g., amber glass vials with inert caps)

-

HPLC system with a validated stability-indicating method (a method capable of separating the parent compound from its degradation products)

Procedure:

-

Initial Analysis (T=0): Prepare multiple identical samples. Analyze a subset of these samples immediately to establish the initial purity, appearance, and concentration. This is the baseline (T=0) data.

-

Stress Conditions: Place the remaining samples in a stability chamber set to accelerated conditions, such as 40°C / 75% RH.[9] Protect samples from light unless photostability is being tested concurrently.

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, and 8 weeks), remove a sample from the chamber.

-

Sample Evaluation:

-

Visually inspect the sample for any changes in appearance (e.g., color change, melting).

-

Analyze the sample using the stability-indicating HPLC method.

-

Quantify the amount of the parent compound remaining.

-

Identify and, if possible, quantify any significant degradation products.

-

-

Data Analysis: Plot the percentage of the parent compound remaining versus time. This data can be used to model the degradation kinetics and predict the shelf life under normal storage conditions.

Conclusion

This compound is a compound whose utility is intrinsically linked to its physicochemical properties. Its amphiphilic nature dictates a nuanced solubility profile, with high solubility in polar aprotic solvents and pH-dependent solubility in aqueous media. The presence of a mercapto group makes the compound highly susceptible to oxidative degradation, a critical factor that must be managed through proper storage (cool, dark, inert atmosphere) and handling procedures. The protocols provided in this guide offer a systematic framework for researchers to experimentally verify these properties, ensuring data integrity and the successful application of this versatile chemical building block in their research and development endeavors.

References

-

Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

-

Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research. Retrieved January 17, 2026, from [Link]

-

Huang, L. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Drug Discovery and Development. [Link]

-

TCA Lab / Alfa Chemistry. (n.d.). Stability Testing of Pharmaceutical Products. Retrieved January 17, 2026, from [Link]

-

Bajaj, S., et al. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science. [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-3-mercaptobenzoic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

American Pharmaceutical Review. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

-

World Journal of Pharmaceutical Research. (2024, November 18). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [Link]

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025, August 10). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. [Link]

-

ResearchGate. (2025, August 5). Amino Acid Degradations Produced by Lipid Oxidation Products. [Link]

Sources

- 1. 4-Amino-3-mercapto-benzoic acid methyl ester 95% | CAS: 7025-27-6 | AChemBlock [achemblock.com]

- 2. moravek.com [moravek.com]

- 3. longdom.org [longdom.org]

- 4. clearsynth.com [clearsynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 10. japsonline.com [japsonline.com]

"Methyl 4-amino-3-mercaptobenzoate" reaction mechanisms

An In-depth Technical Guide to the Reaction Mechanisms of Methyl 4-amino-3-mercaptobenzoate

Introduction

This compound is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring a benzene ring substituted with an amino (-NH₂), a mercapto (-SH), and a methyl ester (-COOCH₃) group, provides a versatile platform for complex molecular synthesis. The strategic ortho-positioning of the nucleophilic amino and mercapto groups is the cornerstone of its reactivity, enabling elegant and efficient construction of fused heterocyclic systems.

This guide provides an in-depth exploration of the core reaction mechanisms of this compound. We will move beyond simple reaction schemes to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The primary focus will be on the molecule's role as a premier building block for benzothiazoles, a class of compounds renowned for a wide spectrum of biological activities.[3][4]

Core Reaction Mechanism: The Formation of Benzothiazoles

The most prominent and synthetically valuable reaction of this compound is its condensation and subsequent cyclization to form 2-substituted benzothiazoles. This transformation leverages the dual nucleophilicity of the amino and mercapto groups. The reaction can be effectively carried out with various carbonyl-containing compounds, primarily aldehydes and carboxylic acids or their derivatives.

Condensation with Aldehydes

The reaction with aldehydes is a robust and widely used method for synthesizing 2-aryl or 2-alkyl benzothiazoles.[5] The overall transformation involves an initial condensation to form an intermediate, followed by an intramolecular cyclization and an oxidation step to achieve the final aromatic system.

Mechanism:

The reaction proceeds through a well-established three-step sequence:

-

Imine (Schiff Base) Formation: The primary amino group (-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is an acid-catalyzed process where protonation of the carbonyl oxygen enhances its electrophilicity. Subsequent dehydration yields a Schiff base (imine) intermediate.[6] Controlling the pH is crucial; optimal rates are often observed around pH 5, as highly acidic conditions would protonate the amine, rendering it non-nucleophilic.[6]

-

Intramolecular Cyclization: The thiol group (-SH) then performs a nucleophilic attack on the imine carbon. This intramolecular cyclization is kinetically favorable, leading to the formation of a five-membered thiazoline ring fused to the benzene core.

-

Oxidative Aromatization: The resulting benzothiazoline intermediate is not aromatic and is typically unstable. It readily undergoes oxidation to form the stable, aromatic benzothiazole ring system. This final dehydrogenation step is often the rate-determining step and requires an oxidant. Various oxidizing systems can be employed, ranging from molecular oxygen in the air to specific chemical reagents.[5]

Caption: Mechanism of Benzothiazole Formation from an Aldehyde.

Experimental Insight: The choice of catalyst and oxidant is critical and dictates the reaction conditions. Mild Lewis acids can catalyze the initial condensation, while a variety of oxidants can drive the final aromatization. The table below summarizes several field-proven approaches applicable to 2-aminothiophenol derivatives.

| Catalyst/Oxidant System | Solvent | Conditions | Yield Range | Reference |

| H₂O₂ / HCl | Ethanol | Room Temperature | Good | [7] |

| Air / DMSO | DMSO | Reflux | Good to Excellent | [5] |

| Molecular Iodine (I₂) | DMF | - | Good | [5] |

| Visible Light / Photosensitizer | - | Room Temperature | Good | [5] |

Condensation with Carboxylic Acids and Derivatives

Reacting this compound with carboxylic acids or their more reactive derivatives (like acid chlorides or anhydrides) provides another direct route to 2-substituted benzothiazoles.[8] This method avoids the need for an external oxidant, as the oxidation state of the carbonyl carbon is already at the appropriate level.

Mechanism:

The reaction with a carboxylic acid first involves the formation of an amide bond between the amino group and the carboxylic acid. This typically requires a coupling agent or harsh conditions (like high heat with a dehydrating agent such as polyphosphoric acid) to eliminate water. The thiol group then attacks the amide carbonyl carbon in an intramolecular fashion, followed by elimination of a second molecule of water to yield the benzothiazole. Using more reactive acylating agents like acid chlorides or anhydrides significantly simplifies the process, forming the N-acyl intermediate under milder conditions.[8]

Experimental Protocol: Synthesis of Methyl 2-(4-chlorophenyl)benzo[d]thiazole-6-carboxylate

This protocol provides a representative, self-validating workflow for the synthesis of a benzothiazole derivative from this compound and an aromatic aldehyde.

Materials:

-

This compound (1.0 eq)

-

4-Chlorobenzaldehyde (1.05 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.05 eq) in DMSO.

-

Heat the reaction mixture to 100-120 °C and stir vigorously. The reaction is open to the atmosphere, allowing air to serve as the oxidant.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of cold deionized water with stirring. A solid precipitate will form.

-

Collect the crude product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove residual DMSO and unreacted aldehyde.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

-

Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Core Reaction Mechanism: Diazotization of the Aromatic Amine

A fundamental reaction of primary aromatic amines is diazotization, which converts the amino group into a diazonium salt (-N₂⁺).[9][10] This highly versatile intermediate can then be substituted by a wide range of nucleophiles in what are known as Sandmeyer or related reactions.

Mechanism:

The diazotization process must be carried out in a cold, acidic solution (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.

-

Formation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with a strong mineral acid (e.g., HCl) in situ to generate nitrous acid (HNO₂).

-

Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[11]

-

Electrophilic Attack: The primary amino group of this compound attacks the nitrosonium ion.

-

Proton Transfers and Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the resonance-stabilized aryl diazonium ion.[11]

Caption: Reaction Pathway for the Diazotization of an Aromatic Amine.

Synthetic Utility: While the formation of benzothiazoles is often the primary goal, diazotization opens up alternative synthetic pathways. The resulting diazonium salt can be transformed, for example, into a halide (Sandmeyer reaction) or a hydroxyl group, allowing for further functionalization of the aromatic ring, provided the thiol group is appropriately protected.

Conclusion

This compound is a powerful synthetic intermediate whose value lies in the orchestrated reactivity of its functional groups. The dominant reaction pathways involve the condensation of the ortho-amino and mercapto groups with carbonyl compounds to yield biologically significant benzothiazole scaffolds. Understanding the nuanced mechanisms of imine formation, intramolecular cyclization, and oxidative aromatization allows chemists to rationally design synthetic strategies and select optimal reaction conditions. Furthermore, classic aromatic amine chemistry, such as diazotization, provides an alternative set of tools for molecular diversification. This guide serves as a foundational resource, grounded in established mechanisms, to empower researchers in leveraging the full synthetic potential of this versatile building block.

References

-

MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available from: [Link]

-

Taye, N., et al. (2023). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available from: [Link]

-

Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]

-

Krasavin, M. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. Available from: [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). ChemistrySelect. Available from: [Link]

-

ResearchGate. Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride. Available from: [Link]

-

ResearchGate. What is the right form of diazonium salt synthesized from 4-aminothiophenol in the solution? Available from: [Link]

-

McGraw Hill's AccessScience. Diazotization. Available from: [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]

- Google Patents. CN102924352B - Method for synthesizing 4-mercaptobenzoate.

-

World Journal of Pharmaceutical Research. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Available from: [Link]

-

Organic Chemistry Portal. Diazotisation. Available from: [Link]

-

Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

-

BYJU'S. Diazotization Reaction Mechanism. Available from: [Link]

-

National Center for Biotechnology Information. Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Available from: [Link]

-

PubChem. 4-Amino-3-mercaptobenzoic acid. Available from: [Link]

-

Chemistry LibreTexts. 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Available from: [Link]

-

PubMed. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Available from: [Link]

-

Jack Westin. Aldehydes And Ketones Important Reactions. Available from: [Link]

-

National Center for Biotechnology Information. Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Available from: [Link]

-

CDC Stacks. Supporting Information. Available from: [Link]

-

National Center for Biotechnology Information. Methyl 4-amino-3-methylbenzoate. Available from: [Link]

-

ResearchGate. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Request PDF. Available from: [Link]

-

ResearchGate. (PDF) Reactions of 2-amino-1,4-naphthoquinone with aldehydes. Available from: [Link]

Sources

- 1. 4-Amino-3-mercapto-benzoic acid methyl ester 95% | CAS: 7025-27-6 | AChemBlock [achemblock.com]

- 2. 4-Amino-3-mercapto-benzoic acid methyl ester | 7025-27-6 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzothiazole synthesis [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diazotization | McGraw Hill's AccessScience [accessscience.com]

- 10. Diazotisation [organic-chemistry.org]

- 11. byjus.com [byjus.com]

Methyl 4-amino-3-mercaptobenzoate: A Trifunctional Linchpin for the Discovery of Novel Bioactive Scaffolds

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract: In the landscape of medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in novel compound discovery. Methyl 4-amino-3-mercaptobenzoate stands out as a uniquely versatile scaffold, possessing a trifecta of reactive functionalities—an aromatic amine, a nucleophilic thiol, and a readily modifiable methyl ester—all positioned on a single benzene ring. This guide provides an in-depth analysis of this compound's reactivity profile and its proven applications in constructing libraries of high-value heterocyclic compounds. We will explore its central role in the synthesis of pharmacologically significant scaffolds such as 1,5-benzothiazepines and 2-substituted benzothiazoles, provide detailed experimental protocols, and discuss its emerging potential in the rational design of covalent inhibitors. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Strategic Value and Physicochemical Profile

This compound (IUPAC: methyl 4-amino-3-sulfanylbenzoate) is a cornerstone building block whose value lies in the orthogonal reactivity of its functional groups.[1] The ortho orientation of the primary amine and the thiol group is the key to its utility, providing a pre-organized motif for rapid cyclization into a variety of heterocyclic systems. Simultaneously, the methyl ester at the para-position acts as an independent, secondary functional handle that can be modified after the core scaffold has been constructed, enabling extensive structure-activity relationship (SAR) studies.[1]

This synergistic arrangement allows for the generation of vast chemical libraries from a single, reliable precursor, significantly accelerating the hit-to-lead optimization process.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7025-27-6 |

| Molecular Formula | C₈H₉NO₂S[2] |

| Molecular Weight | 183.23 g/mol [2] |

| IUPAC Name | This compound[2] |

| Appearance | White to off-white solid/powder |

| Purity | Typically ≥95%[2] |

| Solubility | Soluble in polar organic solvents |

| Storage | 0-8°C, inert atmosphere, protected from light |

Core Application: Synthesis of Privileged Heterocyclic Scaffolds

The primary utility of this compound is in the synthesis of fused heterocyclic systems, particularly those with known pharmacological relevance. The nucleophilic thiol and amine groups serve as the reactive centers for constructing these rings.

Synthesis of 1,5-Benzothiazepines

The 1,5-benzothiazepine core is a privileged scaffold found in numerous clinically approved drugs, including the calcium channel blocker Diltiazem and the atypical antipsychotic Quetiapine.[3] Derivatives of this scaffold exhibit a wide spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[3][4][5]

The most general and efficient method for synthesizing the 2,3-dihydro-1,5-benzothiazepine ring system is the condensation reaction between an o-aminothiophenol derivative and an α,β-unsaturated carbonyl compound, such as a chalcone.[3][6][7] The reaction proceeds via a 1,4-conjugate Michael addition of the thiol, followed by an intramolecular cyclization of the amine onto the carbonyl carbon.

Caption: Reaction workflow for 1,5-benzothiazepine synthesis.

Experimental Protocol: Synthesis of a Methyl 7,8-dihydro-1,5-benzothiazepine-8-carboxylate Derivative

This protocol describes a green chemistry approach utilizing polyethylene glycol (PEG-400) as a recyclable solvent and promoter.[4]

-

Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 183 mg) and a substituted chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (1.0 mmol) in polyethylene glycol-400 (PEG-400) (5 mL).

-

Reaction Initiation: Add a catalytic amount of bleaching clay (50 mg) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add ice-cold water (20 mL) to precipitate the solid product.

-

Purification: Filter the crude product using a Büchner funnel and wash thoroughly with water to remove PEG-400. Recrystallize the solid from ethanol to obtain the purified 1,5-benzothiazepine derivative.

-

Characterization: Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of 2-Substituted Benzothiazoles

The benzothiazole ring is another critical pharmacophore found in drugs with diverse activities, including anticancer and antimicrobial agents.[8] this compound is an ideal precursor for creating large, diverse libraries of 2-substituted benzothiazoles.

The synthesis involves the reaction of the ortho-amino-thiol moiety with aldehydes or carboxylic acids (or their derivatives like acyl chlorides).[1] This reaction forms the thiazole ring, incorporating the R-group from the aldehyde or acid at the 2-position. The power of this method lies in its amenability to parallel synthesis; by reacting the core building block with a library of different aldehydes, a corresponding library of unique benzothiazoles is rapidly generated. The ester handle remains available for a second dimension of diversification, for example, through amidation with a library of amines.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Amino-3-mercapto-benzoic acid methyl ester 95% | CAS: 7025-27-6 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

- 8. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of a Versatile Scaffold

An In-Depth Technical Guide to Methyl 4-amino-3-mercaptobenzoate in Medicinal Chemistry

In the intricate field of drug discovery and development, the selection of foundational molecular building blocks is a critical determinant of success. This compound, a seemingly modest aromatic compound, represents one such pivotal scaffold. Its strategic arrangement of an amine, a thiol (mercaptan), and a methyl ester on a benzene ring provides a trifecta of reactive sites, offering medicinal chemists a versatile platform for constructing complex, biologically active molecules. This guide provides an in-depth exploration of its synthesis, properties, and, most importantly, its application as a key intermediate in the synthesis of therapeutically relevant compounds, with a primary focus on the benzothiazole class of heterocycles. The inherent reactivity of its ortho-amino-thiol moiety makes it an exceptionally efficient precursor for cyclization reactions, unlocking a vast chemical space of compounds with diverse pharmacological activities.[1][2]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a solid at room temperature, and its characteristics are summarized below. These properties influence its solubility, reactivity, and handling in a laboratory setting.

| Property | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 7025-27-6[3] |

| Molecular Formula | C₈H₉NO₂S[3] |

| Molecular Weight | 183.23 g/mol [3] |

| Appearance | White to off-white crystalline solid[2] |

| Solubility | Soluble in polar organic solvents[2] |

| SMILES | COC(=O)C1=CC(S)=C(N)C=C1[3] |

The presence of the thiol group imparts unique characteristics, such as the ability to form disulfide bonds and participate in redox reactions, while the amino group is a key nucleophile for building larger molecular architectures.[2]

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved via a multi-step process starting from a more readily available precursor, 4-aminobenzoic acid. A common and efficient route involves the synthesis of the parent acid, 4-amino-3-mercaptobenzoic acid, followed by esterification.

Caption: Workflow for the synthesis of benzothiazoles from the core scaffold.

This reaction is highly efficient and serves as a robust method for accessing a diverse library of 2-substituted benzothiazoles, where the "R" group from the acyl chloride can be varied extensively to modulate biological activity.

General Protocol: Condensation with Acyl Chloride

-

Reaction Setup: In a suitable flask, dissolve this compound in a solvent such as pyridine or an ionic liquid. [4]2. Reagent Addition: Add the desired aromatic or aliphatic acyl chloride to the solution. The reaction is often performed at room temperature or with gentle heating (e.g., 80 °C). [4][5]3. Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The crude product is purified, usually by column chromatography or recrystallization, to yield the pure 2-substituted benzothiazole derivative.

Therapeutic Landscape of Derived Benzothiazoles

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. This versatility leads to a broad spectrum of pharmacological activities. Derivatives synthesized from this compound are investigated for numerous therapeutic applications. [1]

Caption: Diverse therapeutic applications derived from the core benzothiazole scaffold.

-

Anticancer: Many benzothiazole derivatives have shown potent antiproliferative activity against various cancer cell lines. [1]* Antimicrobial: The scaffold is effective against a range of pathogens, including bacteria (e.g., Staphylococcus aureus) and fungi. [1]* Antioxidant: Certain derivatives act as multifunctional antioxidant agents, suitable for addressing skin damage induced by oxidative stress. [1]* Neuroprotective: The core structure has been incorporated into molecules designed to have neuroprotective effects, with potential applications in treating Alzheimer's disease. [6][7]* Anti-inflammatory and Analgesic: The benzothiazole nucleus is a common feature in compounds developed for their anti-inflammatory and pain-relieving properties. [1]

Advanced Applications: A Case Study in Dibenzothiazole Synthesis

The utility of this scaffold extends beyond simple benzothiazoles. More complex, fused heterocyclic systems can also be constructed. For instance, Wu and colleagues reported the synthesis of novel dibenzothiazole derivatives, demonstrating an advanced application of the core building block. [4][5]

Synthetic Workflow:

-

Initial Condensation: The zinc salt of 4-amino-3-mercaptobenzoic acid was condensed with p-nitrobenzoyl chloride in pyridine at 80 °C. This formed the initial 2-(4'-nitrophenyl)-benzothiazole-6-carboxylic acid intermediate in high yield (83%). [5]2. Acyl Chloride Formation: The carboxylic acid was then treated with thionyl chloride (SOCl₂) to convert it into the more reactive 2-(4'-nitrophenyl)-benzothiazole-6-carbonyl chloride. [4][5]3. Second Condensation: This activated intermediate was subsequently reacted with various 5-substituted aminothiophenols. This second condensation reaction, conducted under reflux, yielded the final di-benzothiazole-containing compounds. [4][5] This multi-step synthesis highlights how the functional handles of the original scaffold can be sequentially manipulated to build molecules of significant complexity and potential therapeutic value.

Conclusion and Future Perspectives

This compound is a cornerstone building block in modern medicinal chemistry. Its true power lies not in its own biological activity, but in the efficiency with which it provides access to the privileged benzothiazole scaffold. The synthetic accessibility and the predictable reactivity of its functional groups ensure its continued relevance in drug discovery.

Future research will likely focus on expanding the diversity of reactants used in condensation reactions to generate novel chemical entities. Furthermore, the integration of this scaffold into advanced drug delivery systems and its use in the synthesis of targeted covalent inhibitors, leveraging the reactivity of the thiol group, represent exciting avenues for exploration. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of versatile building blocks like this compound will remain indispensable to the medicinal chemist's toolkit.

References

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

-

Synthesis of benzothiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Djuidje, E. N., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC. (2020, August 28). NIH. Retrieved January 17, 2026, from [Link]

-

Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 17, 2026, from [Link]

-

4-Amino-3-mercaptobenzoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Abd Al Rahim, N. A., et al. (2023). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules. (2021, July 1). MDPI. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 14543-45-4: 4-Amino-3-mercaptobenzoic acid [cymitquimica.com]

- 3. 4-Amino-3-mercapto-benzoic acid methyl ester 95% | CAS: 7025-27-6 | AChemBlock [achemblock.com]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Methyl 4-amino-3-methylbenzoate | 18595-14-7 [chemicalbook.com]

Methyl 4-amino-3-mercaptobenzoate: A Keystone Starting Material for Advanced Organic Synthesis

Authored by: A Senior Application Scientist

Abstract

Methyl 4-amino-3-mercaptobenzoate is a uniquely functionalized aromatic compound that has emerged as a cornerstone in the synthesis of complex heterocyclic systems, particularly in the realm of medicinal chemistry and drug development. Its strategic arrangement of an amino group, a mercapto group, and a methyl ester on a benzene ring provides a trifecta of reactive sites. This guide offers an in-depth exploration of this versatile starting material, covering its synthesis, fundamental reactivity, and its pivotal role in constructing pharmacologically relevant scaffolds, most notably the benzothiazole core. We will delve into the causality behind experimental choices, provide validated protocols, and present a forward-looking perspective on its untapped potential.

Core Compound Analysis: Structure, Properties, and Safety

This compound (IUPAC name: methyl 4-amino-3-sulfanylbenzoate) is distinguished by the ortho-positioning of a nucleophilic amine (-NH2) and a thiol (-SH) group, with a methyl ester (-COOCH3) para to the amine.[1] This specific architecture is not a random assortment of functionalities; it is a precisely arranged platform for intramolecular cyclization reactions, making it an exceptionally valuable building block for creating fused heterocyclic systems.[1]

1.1. Physicochemical & Spectroscopic Data

A clear understanding of the compound's physical and spectroscopic properties is fundamental for its effective use in synthesis, purification, and characterization.

| Property | Value | Source |

| IUPAC Name | methyl 4-amino-3-sulfanylbenzoate | [1] |

| CAS Number | 7025-27-6 | [2] |

| Molecular Formula | C8H9NO2S | [2] |

| Molecular Weight | 183.23 g/mol | [2] |

| Appearance | White solid | |

| Purity | Typically ≥95% | [2] |

| Storage | Store at 0-8 °C | |

| InChI Key | TZOXONDFYYCPHO-UHFFFAOYSA-N |

1.2. Safety and Handling: A Self-Validating System

Trustworthiness in experimental science begins with safety. Handling this compound requires adherence to standard laboratory safety protocols for aromatic thiols and amines.

-

GHS Hazard Statements: The precursor, 4-amino-3-mercaptobenzoic acid, is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[3] Similar precautions should be taken for the methyl ester.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[4]

-

Disposal: Dispose of waste according to local, state, and federal regulations. Never pour this chemical down the drain.[5]

Synthesis of the Starting Material: From Precursor to Product

The most common and efficient pathway to this compound involves the direct esterification of its carboxylic acid precursor, 4-amino-3-mercaptobenzoic acid.[1] Therefore, a reliable synthesis of this precursor is the critical first step.

2.1. Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride

A well-established method involves a two-step process starting from a substituted aniline, which undergoes reaction with potassium thiocyanate followed by bromination and cyclization, and subsequent hydrolysis.[1][6]

Caption: Synthesis pathway for the key precursor, 4-amino-3-mercaptobenzoic acid.

2.2. Esterification to this compound

With the precursor in hand, a standard acid-catalyzed esterification provides the target compound in high yield. The choice of methanol as both solvent and reagent, with a catalytic amount of strong acid like H2SO4, drives the reaction to completion.

Caption: Final esterification step to yield the target starting material.

The Reactive Triad: Harnessing Molecular Functionality

The synthetic utility of this compound stems from the distinct yet cooperative reactivity of its three functional groups.

-

The Aromatic Amine (-NH2): A primary nucleophilic center, its reactivity is modulated by the electron-donating thiol and electron-withdrawing methyl ester. It readily reacts with electrophiles like aldehydes and ketones to form imines (Schiff bases).[1]

-

The Thiol (-SH): The mercapto group is a potent nucleophile, crucial for forming sulfur-containing heterocycles. Its proximity to the amino group is the key to its most powerful application.

-

The Methyl Ester (-COOCH3): While often a spectator in the initial cyclization, it provides a synthetic handle for later-stage modification. It can be hydrolyzed back to a carboxylic acid, reduced to an alcohol, or converted to an amide, allowing for extensive derivatization.

3.1. The Cornerstone Reaction: Benzothiazole Synthesis

The most significant application of this starting material is the synthesis of the benzothiazole scaffold. Benzothiazoles are considered "privileged structures" in medicinal chemistry, appearing in a vast array of compounds with anticancer, antimicrobial, and anti-inflammatory activities.[6][7] The ortho-amino and thiol groups are perfectly poised to undergo a condensation and subsequent intramolecular cyclization with a variety of carbonyl-containing reagents.

Caption: General reaction scheme for the synthesis of benzothiazoles.

This reaction is robust, high-yielding, and tolerant of a wide range of functional groups on the aldehyde or carboxylic acid partner. This reliability is precisely why this compound is a preferred building block for generating chemical libraries for high-throughput screening.[1]

Application in Drug Discovery: Building Libraries of Bioactive Molecules

The power of this starting material lies in its ability to generate molecular diversity in a controlled and efficient manner. By varying the electrophilic partner in the benzothiazole synthesis, researchers can create large, organized collections of diverse compounds to screen for new drug leads.[1]

Caption: Workflow for generating and screening a benzothiazole library.

This strategy has been successfully employed to identify compounds with a range of biological activities, underscoring the value of this compound as a launchpad for discovering novel therapeutics.[6][8]

Field-Proven Experimental Protocols

The following protocols are presented as a validated starting point for researchers. As with any chemical synthesis, these should be adapted and optimized based on the specific substrate and laboratory conditions.

Protocol 1: Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride[1][6]

-

Step A: Thiocyanate Reaction & Bromination:

-

Dissolve the starting substituted aniline in glacial acetic acid.

-

Add potassium thiocyanate (KSCN) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of bromine (Br2) in acetic acid dropwise, maintaining the low temperature.

-

Stir for several hours until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into ice water to precipitate the intermediate product. Filter and wash the solid.

-

-

Step B: Hydrolysis:

-

Suspend the intermediate from Step A in an aqueous solution of potassium hydroxide (KOH).

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction and carefully acidify with concentrated hydrochloric acid (HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-3-mercaptobenzoic acid hydrochloride.

-

Protocol 2: Esterification to this compound

-

Suspend 4-amino-3-mercaptobenzoic acid hydrochloride (1.0 eq) in methanol (10-20 volumes).

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

-

Remove the ice bath and heat the mixture to reflux for 4-8 hours, monitoring reaction completion by TLC.

-

Cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.

-

Purify by recrystallization or column chromatography as needed.

Conclusion and Future Research Directions

This compound is more than just a chemical intermediate; it is a powerful tool for innovation in organic synthesis and drug discovery. Its value is proven by its reliable conversion into the pharmacologically significant benzothiazole scaffold.

Future research should focus on exploring the untapped reactivity of this molecule.[1] The synergistic and competitive reactions between the three functional groups could unlock novel synthetic pathways to new molecular architectures.[1] Investigating metal-catalyzed cross-coupling reactions at the thiol position or developing novel multi-component reactions centered around this scaffold could provide access to previously unattainable chemical space, paving the way for the next generation of therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736799, Methyl 4-amino-3-methylbenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride. Reagents and conditions. Retrieved from [Link]

-